molecular formula C16H16N2 B11870301 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11870301
M. Wt: 236.31 g/mol
InChI Key: UCCAKBOGVJJRPZ-UHFFFAOYSA-N
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Description

1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with a vinylpyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the vinyl group or the pyridine ring.

    Substitution: The vinyl group and the pyridine ring can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the vinyl or pyridine moieties.

Scientific Research Applications

1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The vinyl and pyridine moieties can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Pyridyl)-1,2,3,4-tetrahydroquinoline
  • 1-(3-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
  • 1-(5-Ethylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Uniqueness: 1-(5-Vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the vinyl group at the 5-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1-(5-ethenylpyridin-2-yl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C16H16N2/c1-2-13-9-10-16(17-12-13)18-11-5-7-14-6-3-4-8-15(14)18/h2-4,6,8-10,12H,1,5,7,11H2

InChI Key

UCCAKBOGVJJRPZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=C1)N2CCCC3=CC=CC=C32

Origin of Product

United States

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